2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid
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Overview
Description
2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid is a synthetic organic compound featuring a pyrazole ring substituted with a benzyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an acetoacetic ester or a β-keto ester, under acidic or basic conditions.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Esterification and Hydrolysis: The final step involves the esterification of the pyrazole derivative with 2-methylpropanoic acid, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the benzyl group, potentially yielding dihydropyrazole derivatives or benzyl alcohols.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydropyrazole derivatives, benzyl alcohols.
Substitution: Amino or thiol-substituted pyrazole derivatives.
Scientific Research Applications
2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s pyrazole ring is a common scaffold in drug design, making it a potential candidate for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Material Science: The compound may be explored for its potential use in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyl and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-chloro-4-methylpyrazole: Similar structure but lacks the 2-methylpropanoic acid moiety.
2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]acetic acid: Similar but with an acetic acid group instead of a 2-methylpropanoic acid group.
Uniqueness
2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the 2-methylpropanoic acid group may enhance its solubility and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-(1-benzyl-4-chloropyrazol-3-yl)oxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-14(2,13(18)19)20-12-11(15)9-17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLZTCYHXUZBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=NN(C=C1Cl)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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